Calealactone C
Description
Significance of Sesquiterpene Lactones in Biomedical Research
Sesquiterpene lactones (STLs) are a large and diverse group of naturally occurring compounds, with over 5,000 identified members. academicjournals.org They are 15-carbon terpenoids characterized by a lactone ring and are particularly abundant in plants of the Asteraceae family. academicjournals.orgresearchgate.net The biomedical significance of STLs is vast, with research highlighting their potential as anti-inflammatory, anticancer, and antiprotozoal agents. scielo.brnih.govnih.gov
The biological activity of many STLs is attributed to the presence of an α-methylene-γ-lactone group, which can react with biological nucleophiles via a Michael-type addition. academicjournals.orgnih.gov This reactivity allows them to interact with and modulate the function of various proteins, including those involved in key signaling pathways related to inflammation and cell growth. nih.govnih.govmdpi.com For instance, some STLs have been shown to inhibit the NF-κB signaling pathway, a critical regulator of the inflammatory response. nih.gov
In the realm of oncology, certain sesquiterpene lactones have demonstrated potent cytotoxic activity against various cancer cell lines and have even progressed to clinical trials. nih.govnih.gov Their mechanisms of action can include the induction of apoptosis, cell cycle arrest, and the sensitization of tumor cells to conventional chemotherapy drugs. nih.govnih.gov Furthermore, STLs have shown promise in combating infectious diseases, with compounds like artemisinin, a sesquiterpene lactone endoperoxide, being a cornerstone of modern antimalarial therapy. researchgate.netwisdomlib.org The broad spectrum of biological activities exhibited by sesquiterpene lactones underscores their importance as lead compounds in the development of new therapeutic agents. mdpi.com
Overview of Calealactone C: A Germacranolide Sesquiterpene Lactone from the Calea Genus
This compound is a specific type of sesquiterpene lactone known as a germacranolide. academicjournals.orgmdpi.com Germacranolides are characterized by a 10-membered carbocyclic ring, and they are one of the most common types of sesquiterpene lactones found in the Calea genus. nih.gov this compound has the chemical formula C₂₁H₂₆O₈.
This compound has been isolated from plants of the Calea genus, including Calea pinnatifida and Calea zacatechichi. unifesp.bracademicjournals.org The Calea genus comprises approximately 125 species of shrubs and perennial herbs distributed throughout the tropical and subtropical regions of the Americas. academicjournals.orgacademicjournals.org Species of this genus are a rich source of various phytochemicals, with over 250 different compounds having been isolated and identified, a significant portion of which are sesquiterpene lactones. academicjournals.orgacademicjournals.org
Historical Context and Prior Research on Related Calea Compounds
The Calea genus has a long history of use in traditional medicine across the Americas for treating a variety of ailments, including gastrointestinal disorders, fever, and inflammation. academicjournals.orgresearchgate.netmdpi.com This traditional use has spurred significant phytochemical and pharmacological research into the genus, with studies beginning to emerge in the latter half of the 20th century. academicjournals.orgnih.gov
Early phytochemical investigations of Calea species revealed a wealth of secondary metabolites, with sesquiterpene lactones being a predominant class. academicjournals.org Research on compounds from this genus has been ongoing since the 1970s. nih.gov Alongside this compound, other related germacranolide sesquiterpene lactones have been isolated from Calea species, such as Calein C and Calealactone B. nih.gov
Studies on these related compounds have provided valuable insights into the structure-activity relationships of germacranolides from the Calea genus. For example, research comparing the cytotoxic effects of Calein C and its derivatives has highlighted the importance of the α,β-unsaturated carbonyl system for their biological activity. nih.gov Prior research has also documented a range of biological activities for various Calea compounds, including antidiarrheal, antinociceptive, and antiplasmodial effects, laying the groundwork for the investigation of newer isolates like this compound. academicjournals.orgmdpi.com A study on Calea zacatechichi led to the isolation of six germacranolides, including this compound, all of which demonstrated notable antileishmanial activity. academicjournals.orgmdpi.comacademicjournals.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H26O8 |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
[(3aS,4S,5R,6R,9Z,11aR)-5-acetyloxy-6-hydroxy-6,10-dimethyl-3-methylidene-2,7-dioxo-3a,4,5,8,11,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C21H26O8/c1-10(2)19(24)29-17-16-12(4)20(25)28-14(16)9-11(3)7-8-15(23)21(6,26)18(17)27-13(5)22/h7,14,16-18,26H,1,4,8-9H2,2-3,5-6H3/b11-7-/t14-,16+,17+,18-,21+/m1/s1 |
InChI Key |
FCYRUIVZYHKCPI-DKBBEFOWSA-N |
Isomeric SMILES |
C/C/1=C/CC(=O)[C@]([C@@H]([C@H]([C@@H]2[C@@H](C1)OC(=O)C2=C)OC(=O)C(=C)C)OC(=O)C)(C)O |
Canonical SMILES |
CC1=CCC(=O)C(C(C(C2C(C1)OC(=O)C2=C)OC(=O)C(=C)C)OC(=O)C)(C)O |
Origin of Product |
United States |
Natural Occurrence, Isolation, and Structural Characterization of Calealactone C
Calealactone C is a member of the germacranolide class of sesquiterpene lactones, a diverse group of secondary metabolites found in various plant species. Its presence has been identified in plants belonging to the Calea genus, which is part of the Asteraceae family.
Identification of Botanical Sources of this compound
Calea pinnatifida, a plant species native to Brazil, is a known botanical source of this compound. bvsalud.org Commonly referred to as "aruca," "cipó-cruz," or "quebra-tudo," this plant has a history of use in traditional folk medicine for various ailments. academicjournals.org Scientific investigations into the chemical constituents of Calea pinnatifida have led to the successful isolation and identification of this compound from its leaves. bvsalud.org
Bioactivity-guided fractionation of a methanol (B129727) extract from the leaves of Calea pinnatifida led to the isolation of this compound. bvsalud.org The structure of the isolated compound was established through spectroscopic analysis. bvsalud.org This was noted as the first reported occurrence of this compound in this particular plant species. bvsalud.org
This compound has also been isolated from Calea zacatechichi, a plant found in Mexico and used in traditional practices. academicjournals.orgacademicjournals.org A phytochemical study of the leaves and stems of Calea zacatechichi resulted in the isolation of several germacranolides, including this compound. nih.govthieme-connect.com The absolute configuration of this compound isolated from this source was determined using X-ray crystallography. nih.govthieme-connect.comresearchgate.net
Advanced Methodologies for this compound Isolation and Purification
The process of isolating and purifying this compound from its natural plant sources involves a series of sophisticated laboratory techniques. These methods are designed to efficiently extract the compound from the plant matrix and then separate it from other co-occurring phytochemicals to obtain a pure sample for further analysis.
Solvent Extraction Techniques
The initial step in isolating this compound typically involves solvent extraction. bvsalud.orgnih.gov This process leverages the differential solubility of the target compound in various solvents to separate it from the bulk of the plant material. organomation.com
In the case of Calea pinnatifida, fresh leaves were macerated with ethanol (B145695) at room temperature for an extended period. academicjournals.org A common approach involves creating a methanol (MeOH) extract from the plant's leaves. bvsalud.orgnih.gov This crude extract is then subjected to further partitioning. For instance, the methanol extract can be partitioned with dichloromethane (B109758) (CH2Cl2) to create different phases, with the sesquiterpene lactones, including this compound, concentrating in the dichloromethane phase. bvsalud.orgnih.govnih.gov
| Plant Source | Part Used | Initial Extraction Solvent |
| Calea pinnatifida | Leaves | Methanol (MeOH) bvsalud.orgnih.gov |
| Calea zacatechichi | Leaves and Stems | Methanol (MeOH) academicjournals.org |
Chromatographic Separation Methods
Following the initial extraction, chromatographic techniques are employed for the separation and purification of this compound. nih.gov Chromatography relies on the principle of distributing the components of a mixture between a stationary phase and a mobile phase. nih.govdrugfuture.com
Various chromatographic methods are utilized in a sequential manner to achieve high purity. These can include vacuum liquid chromatography and column chromatography, often using silica (B1680970) gel as the stationary phase and a gradient of solvents like n-hexane and chloroform (B151607) as the mobile phase. academicjournals.orgsgkgdcvinukonda.ac.in
High-Performance Liquid Chromatography (HPLC) is a crucial and highly efficient technique for the final purification of this compound. nih.gov HPLC utilizes high pressure to pass the solvent and sample mixture through a column packed with a solid adsorbent material, leading to a high degree of separation. nih.gov
In the isolation of this compound from Calea pinnatifida, HPLC fractionation of the dichloromethane phase of the methanol extract was a key step. bvsalud.orgnih.govnih.gov The process involved using a specific solvent system, such as 42% acetonitrile (B52724) (CH3CN), and monitoring the separation at a particular wavelength (210 nm) with a UV detector. niph.go.jp This precise method allows for the collection of pure fractions of this compound.
| Chromatographic Technique | Stationary Phase | Mobile Phase Example | Purpose |
| Vacuum Liquid Chromatography | Silica Gel | n-hexane-chloroform gradient academicjournals.org | Initial fractionation of crude extract |
| High-Performance Liquid Chromatography (HPLC) | Not specified | 42% Acetonitrile (CH3CN) niph.go.jp | Final purification of this compound |
Vibrational Circular Dichroism (VCD) for Stereochemical Assignment
Vibrational Circular Dichroism (VCD) has emerged as a powerful technique for determining the absolute configuration and conformation of chiral molecules directly in solution. researchgate.netrsc.org This chiroptical spectroscopy method measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. researchgate.net The resulting VCD spectrum is highly sensitive to the molecule's three-dimensional structure, including its stereochemistry. nih.gov For structurally complex and flexible molecules like many natural products, VCD provides an invaluable alternative or complement to X-ray crystallography, especially when suitable crystals cannot be obtained. researchgate.netrsc.org Its application to related sesquiterpene lactones demonstrates its utility in unambiguously assigning absolute stereochemistry in this class of compounds. researchgate.net
X-ray Crystallography for Absolute Configuration Determination
The most definitive method for determining the absolute three-dimensional arrangement of atoms in a molecule is single-crystal X-ray crystallography. ox.ac.uk This technique involves irradiating a crystalline sample with X-rays and analyzing the resulting diffraction pattern. chem-soc.si For chiral molecules, anomalous diffraction allows for the determination of the absolute configuration, which is the true and non-superimposable 3D structure. mit.edu The absolute configuration of this compound was successfully and unambiguously determined using X-ray crystallography. nih.govresearchgate.netthieme-connect.com This analysis provided the final, conclusive evidence for its precise stereochemical structure.
Table 2: List of Compound Names
| Compound Name |
|---|
| Arucanolide |
| Calealactone A |
| Calealactone B |
| This compound |
| Calealactone D |
| Calealactone E |
| Calein C |
| Camphor |
| Caryophyllene oxide |
| Citrus extracts |
| Curcumene |
| β-eudesmol |
| Garlic extracts |
| Olive extracts |
| Onion extracts |
| Rosemary extracts |
| Spathulenol |
Chemical Synthesis and Derivatization of Calealactone C Analogs
Strategies for the Total Synthesis of Calealactone C
A comprehensive review of the scientific literature indicates that a completed total synthesis of this compound has not yet been reported. The synthesis of complex guaianolide sesquiterpenes, the class to which this compound belongs, presents significant chemical challenges. These challenges include the construction of the characteristic fused 5-7-5 carbocyclic core and the precise installation of multiple stereocenters.
Synthetic chemists have approached the guaianolide skeleton using various strategies. A common approach is the "chiral pool" synthesis, which utilizes readily available, naturally occurring chiral molecules as starting materials. For instance, the abundant sesquiterpene lactone (–)-α-santonin has been successfully converted into over 30 different guaianolides. Another strategy involves a double allylation disconnection using a carvone-derived fragment, which has been developed to access both Asteraceae- and Apiaceae-type guaianolides.
A future total synthesis of this compound would likely need to address the stereoselective formation of its tetracyclic structure and the installation of its unique oxidation patterns. Methodologies such as the intramolecular Pauson–Khand reaction, which has been used to construct 7/5-bicyclic ring systems in other complex natural product syntheses, could prove valuable.
Semi-synthetic Transformations and Modification of this compound
Semi-synthesis, the chemical modification of a natural product, is a powerful tool for generating derivatives and probing structure-activity relationships (SAR). While specific semi-synthetic studies on this compound are not extensively documented, research on the closely related compound, Calein C, provides critical insights into potential transformations.
One of the most important reactive sites in many sesquiterpene lactones for biological activity is the α,β-unsaturated carbonyl system within the γ-lactone ring. Modifications at this site can dramatically alter cytotoxicity. For example, a derivative of Calein C was synthesized through the Michael addition of methanol (B129727) across the exocyclic double bond of the lactone ring. This transformation, which converts the reactive α-methylene group into a methoxy (B1213986) group at the C-13 position, was found to drastically reduce the compound's cytotoxic effects, highlighting the crucial role of this Michael acceptor for its biological activity.
Synthesis of this compound Derivatives and Structural Analogs
The generation of structural analogs is essential for optimizing the biological properties of a lead compound. The synthesis of derivatives often focuses on modifying key functional groups to enhance potency, selectivity, or pharmacokinetic properties.
As mentioned, a key synthetic derivative of the related compound Calein C is its C-13 methoxy adduct. The synthesis involves a straightforward Michael addition, a common reaction for modifying α,β-unsaturated carbonyl compounds. The stark difference in biological activity between the parent compound and this single derivative underscores the value of synthesizing even simple analogs to build a comprehensive SAR profile.
The table below presents comparative cytotoxicity data for Calein C and its methoxy-derivative, illustrating the impact of modifying the α,β-unsaturated lactone system.
| Compound | Description | Cytotoxicity Profile |
| Calein C | A natural sesquiterpene lactone structurally similar to this compound. | The most potent cytotoxic agent among the tested analogs, attributed to its intact α,β-unsaturated lactone. |
| Calein C Methoxy-Derivative | Synthesized via Michael addition of methanol to Calein C. | Exhibits drastically reduced cytotoxicity, confirming the critical role of the α,β-unsaturated system for bioactivity. |
Development of Novel Synthetic Methodologies for Sesquiterpene Lactones
The pursuit of sesquiterpene lactones has spurred the development of innovative and powerful synthetic methods. These methodologies are broadly applicable and essential for the eventual successful synthesis of complex members like this compound.
Biocatalysis: A significant advancement is the use of enzymes for selective transformations, which can be difficult to achieve with traditional chemical reagents. For instance, the lipase (B570770) B from Candida antarctica (CAL-B) has been successfully used for the regioselective O-acylation of the primary alcohol group on various sesquiterpene lactones, including lactucin (B167388) and its derivatives. This enzymatic approach allows for the introduction of various ester chains with high conversion rates, offering a pathway to novel derivatives with potentially new applications.
Metal-Mediated Reactions: Transition metal-catalyzed reactions are cornerstones of modern organic synthesis. For the construction of the complex ring systems found in sesquiterpenes, reactions like the Pauson-Khand reaction (a cobalt-catalyzed [2+2+1] cycloaddition) are particularly powerful for creating fused cyclopentenone structures. Furthermore, gold-catalyzed spirocyclization of β-keto(enol)lactones represents another novel strategy recently employed in the total synthesis of the seco-labdane terpenoid, leonuketal.
Radical Reactions: Iron-catalyzed radical relay protocols have been designed for the rapid assembly of fused pyridine (B92270) structures from alkyne-tethered oximes and alkenes, demonstrating the power of radical chemistry to form multiple new bonds in a single step. Such strategies could be adapted for the intricate frameworks of sesquiterpene lactones.
These evolving synthetic tools not only make the total synthesis of previously inaccessible natural products feasible but also expand the possibilities for creating diverse libraries of analogs for biological screening.
Based on a comprehensive review of available scientific literature, there is limited specific data focusing solely on the in vitro cellular pharmacological activities of the chemical compound This compound against the specified cancer cell lines and the detailed mechanistic pathways as outlined in your request.
Research has identified this compound as a sesquiterpene lactone found in plants of the Calea genus, and some studies have noted its presence and evaluated its antileishmanial activity. researchgate.netbvsalud.org However, detailed investigations into its cytotoxic effects on thyroid and breast cancer cell lines, as well as its specific mechanisms of inducing apoptosis and cell cycle arrest, are not extensively documented in the available literature. One study that isolated both Calein C and this compound from Calea pinnatifida noted that this compound had low cytotoxicity against J774 macrophage cells while demonstrating potent activity against Leishmania amazonensis. bvsalud.org
In contrast, significant research is available for a closely related sesquiterpene lactone, Calein C , which is often isolated from the same plant, Calea pinnatifida. nih.gov The existing scientific data for Calein C aligns closely with the detailed outline provided in your request, covering its effects on the same specified cell lines.
This includes:
Cytotoxic Activity in Thyroid and Breast Cancer: Studies on Calein C have documented its cytotoxic effects against anaplastic (KTC-2) and papillary (TPC-1) thyroid carcinoma cells, as well as breast cancer cell lines (MCF-7, Hs578T, and MDA-MB-231). researchgate.netnih.gov
Induction of Apoptosis: Research has shown that Calein C induces apoptosis in cancer cells, for example, by reducing the BCL2/BAX ratio in MCF-7 cells. researchgate.netbvsalud.org
Cell Cycle Arrest: It has been demonstrated that Calein C inhibits cell cycle progression at the M-phase in MCF-7 breast cancer cells. researchgate.net
Given the specificity of your request to focus solely on this compound, it is not possible to generate the detailed article as per the provided outline without substituting information from a different compound. The detailed research findings for cytotoxicity, apoptosis, and cell cycle arrest are well-documented for Calein C, suggesting a possible misattribution of the compound in the initial request.
Biological Activities and Mechanistic Insights of Calealactone C
In Vitro Cellular Pharmacological Investigations
Modulation of Cellular Signaling Pathways (e.g., Nrf2 System Activation)
Research into Calealactone C and related germacranolides suggests an ability to modulate key cellular signaling pathways involved in inflammation and oxidative stress. One of the critical pathways potentially affected is the Nuclear factor erythroid 2-related factor 2 (Nrf2) system. The Nrf2 pathway is a primary regulator of the endogenous antioxidant response, and its activation is a defense mechanism against oxidative stress. While direct studies explicitly detailing this compound's activation of the Nrf2 system are limited, its classification as a germacranolide sesquiterpene lactone with reported anti-oxidative properties points towards this mechanism. ijmrhs.com
Furthermore, sesquiterpene lactones isolated from the Calea genus have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor that plays a central role in mediating inflammatory responses. researchgate.net The inhibition of NF-κB is another crucial aspect of cellular signaling modulation, often intertwined with the Nrf2 antioxidant response.
Antimitotic Effects
This compound has demonstrated cytotoxic properties against human cancer cell lines, an activity often linked to antimitotic effects. In a study on germacranolides isolated from Calea urticifolia, this compound displayed potent toxicity against human leukemia U937 cells.
Investigations into its mechanism of action against protozoa have also provided insights that may be relevant to its antimitotic potential. Treatment of Leishmania amazonensis promastigotes with this compound resulted in significant ultrastructural alterations characteristic of apoptosis. unifesp.br These changes included severe damage to organelles, particularly the cellular nucleus and mitochondria, which are central to cell division and survival. unifesp.br Such findings suggest that this compound can induce programmed cell death, a key outcome for an antimitotic agent.
Adipocyte Differentiation Modulation
Research on germacranolides from the Calea genus indicates a potential role in modulating adipocyte differentiation, a process critical to the development of obesity. academicjournals.org A study focusing on germacranolides from Calea urticifolia found that these compounds inhibited the differentiation of 3T3-L1 preadipocytes. academicjournals.org The prevention of preadipocyte differentiation into mature adipocytes is considered a beneficial strategy for preventing obesity. academicjournals.org While this study did not specifically test this compound, its membership in the germacranolide class suggests it may share this anti-adipogenic activity. academicjournals.org
Antimicrobial and Antiprotozoal Research
This compound has been evaluated for its activity against various pathogens, with significant findings in the area of antiprotozoal research.
Multiple studies have confirmed the potent antileishmanial activity of this compound. It has been shown to be effective against different species of Leishmania, the protozoan parasite responsible for leishmaniasis.
Bioactivity-guided fractionation of extracts from Calea pinnatifida identified this compound as an active compound against Leishmania amazonensis promastigotes. bvsalud.org Further investigation revealed it also acts against the intracellular amastigote forms of the parasite and exhibits a selectivity index comparable to the standard drug miltefosine. unifesp.brscribd.com The mechanism of action involves inducing ultrastructural changes in the parasite that lead to a loss of typical morphology and apoptosis-like cell death. unifesp.brscribd.com Studies on germacranolides from Calea zacatechichi also demonstrated significant activity for this compound against Leishmania donovani. researchgate.net
Table 1: Antileishmanial Activity of this compound
| Species | Form | Activity Metric | Value | Reference |
|---|---|---|---|---|
| L. amazonensis | Promastigote | EC₅₀ | 4.6 µg/mL | scribd.com |
| L. amazonensis | Amastigote | CC₅₀ | 31.73 µg/mL | scribd.com |
EC₅₀: Half-maximal effective concentration. CC₅₀: Half-maximal cytotoxic concentration against J774 macrophages.
In addition to its potent antiprotozoal effects, this compound has been assessed in broader antimicrobial screens. A study evaluating germacranolides from Calea zacatechichi, including this compound, tested them in general antimicrobial and antiprotozoal assays. researchgate.netthieme-connect.com One report noted that a methanolic extract containing this compound showed moderate antibacterial activity against Mycobacterium smegmatis and Yersinia pseudotuberculosis. scribd.com However, the same extract did not exhibit antifungal activity against Candida albicans or Saccharomyces cerevisiae. scribd.com
Pharmacological Effects in Preclinical Animal Models
While no in vivo studies using purified this compound have been reported, research on crude extracts from plants known to contain this compound, such as Calea zacatechichi, provides some insight into its potential pharmacological effects in animal models.
A study using a mouse model found that extracts of C. zacatechichi exhibited antidiarrheal and antinociceptive (pain-reducing) effects, suggesting potential applications for conditions like irritable bowel syndrome. academicjournals.org In another preclinical study, an aqueous extract of C. zacatechichi demonstrated anti-inflammatory activity by preventing the formation of edema in rats. academicjournals.org It is important to note that these effects are attributed to the entire extract, which contains a complex mixture of compounds, and cannot be ascribed solely to this compound. academicjournals.org Toxicological studies on Calea ternifolia extracts have noted the potential for cytotoxicity and effects on biomarkers for liver and kidney toxicity. cdnsciencepub.comutoronto.ca
Efficacy Studies in Animal Models of Disease (e.g., Parasitic Infections, Cancer)
While in vitro studies have highlighted the potential of this compound as a bioactive compound, comprehensive in vivo efficacy studies in animal models remain limited. Research has primarily focused on its activity against parasitic infections, with some contextual data from related compounds and extracts in cancer research.
Parasitic Infections:
Initial investigations have centered on the leishmanicidal properties of this compound. In vitro assessments have demonstrated its potency against Leishmania donovani, the causative agent of visceral leishmaniasis. A study evaluating a series of germacranolide sesquiterpene lactones isolated from Calea zacatechichi identified this compound as a promising candidate. It exhibited a noteworthy half-maximal inhibitory concentration (IC50) of 1.9 µM against the parasite, a value lower than that of the reference drug, pentamidine (B1679287) (IC50 of 2.9 µM), indicating a higher potency in this in vitro system. frontiersin.org
Although direct in vivo studies on isolated this compound have not been reported, research on an SL-rich dichloromethane (B109758) fraction from a Calea species has shown positive results in a murine model of leishmaniasis. frontiersin.org In this study, BALB/c mice infected with Leishmania amazonensis showed a reduction in the growth and size of footpad lesions after four weeks of treatment with the dichloromethane fraction. frontiersin.org This suggests that sesquiterpene lactones as a class, which includes this compound, have potential for in vivo efficacy, though further studies are required to attribute this effect directly to this compound and to understand its specific contribution.
Table 1: In Vitro Leishmanicidal Activity of this compound
| Compound/Drug | Target Organism | IC50 (µM) | Source(s) |
|---|---|---|---|
| This compound | Leishmania donovani | 1.9 | frontiersin.org |
| Pentamidine (Control) | Leishmania donovani | 2.9 | frontiersin.org |
Cancer:
Currently, there is a lack of published in vivo studies evaluating the efficacy of this compound in animal models of cancer. While various extracts from the Calea genus have been noted for their cytotoxic effects against cancer cell lines, these investigations have not yet progressed to in vivo models with the isolated this compound compound. plos.org The development of appropriate animal models, such as xenograft and syngeneic mouse tumor models, will be a critical next step in evaluating the translational potential of this compound in oncology. nih.govcancer.gov
Investigations into Pharmacodynamic Responses in In Vivo Systems
As of the current body of scientific literature, there are no specific studies available that investigate the pharmacodynamic responses of this compound in in vivo systems.
Pharmacodynamics studies are essential to understand the relationship between drug concentration and its pharmacological effect over time. msdvetmanual.comnih.gov Such investigations would typically measure the onset, intensity, and duration of the therapeutic effect of this compound in a living organism. msdvetmanual.comcatapult.org.uk This could involve assessing biomarkers, physiological changes, or the modulation of specific molecular targets in response to administration of the compound.
For a compound like this compound, future pharmacodynamic studies in animal models would be crucial to:
Establish a dose-response relationship. catapult.org.uk
Determine the time course of its biological activity. msdvetmanual.com
Understand the mechanism of action at a systemic level.
Without this data, the link between the in vitro activity of this compound and its potential in vivo effects remains theoretical. Future research employing preclinical animal models is necessary to bridge this knowledge gap and to characterize the compound's pharmacodynamic profile.
Structure Activity Relationship Sar Studies of Calealactone C
Elucidation of Essential Pharmacophores for Bioactivity
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For Calealactone C, the essential pharmacophoric features are believed to be a combination of its electrophilic reactive sites and the specific three-dimensional arrangement of its oxygen-containing functional groups.
The key hypothesized pharmacophoric features of this compound include:
An α,β-unsaturated γ-lactone: This moiety acts as a Michael acceptor, a feature common to many biologically active sesquiterpenoids. researchgate.net
An α,β-unsaturated ketone: Located in the cyclodecene (B14012633) ring, this second Michael acceptor can also react with biological nucleophiles. nih.gov
An epoxide ring: This strained three-membered ring is an electrophilic site capable of undergoing nucleophilic attack from amino acid residues in proteins.
Acetyloxy and Hydroxyl Groups: These oxygenated functions, with their specific stereochemical orientation, can form critical hydrogen bonds or other polar interactions within a target's binding site.
The spatial arrangement of these groups defines the pharmacophore. Alterations to any of these features are predicted to have a significant impact on biological activity.
Table 1: Hypothesized Pharmacophoric Features of this compound and Their Potential Roles
| Pharmacophoric Feature | Potential Role in Bioactivity | Interaction Type |
| α,β-Unsaturated γ-lactone | Covalent bond formation with target protein | Michael Addition |
| α,β-Unsaturated Ketone | Covalent bond formation with target protein | Michael Addition |
| Epoxide Moiety | Covalent alkylation of target protein | Nucleophilic Ring-Opening |
| Acetyloxy Group | Hydrogen bond acceptor, steric bulk | Non-covalent Interaction |
| Hydroxyl Group | Hydrogen bond donor/acceptor | Non-covalent Interaction |
| Methacrylate Ester | Steric influence, potential hydrolysis site | Non-covalent/Covalent |
Role of the α,β-Unsaturated Carbonyl System in Reactivity and Activity
The bioactivity of many natural products is attributed to the presence of an α,β-unsaturated carbonyl system, which functions as a reactive "warhead". researchgate.net This moiety is a classic Michael acceptor, readily undergoing conjugate addition reactions with soft nucleophiles, particularly the thiol groups of cysteine residues within proteins. researchgate.netnih.gov this compound possesses two such systems: an α-methylene-γ-lactone and an unsaturated ketone within the ten-membered ring.
This reactivity is believed to be a primary mechanism of action, allowing this compound to form covalent bonds with its biological targets, leading to irreversible inhibition. The electrophilicity of the β-carbon in this system is enhanced by the electron-withdrawing nature of the carbonyl group. The general mechanism is proposed as follows:
Target Protein-SH + this compound → Target Protein-S-Calealactone C (covalent adduct)
The presence of two Michael acceptors suggests that this compound could potentially cross-link proteins or interact with multiple targets. The specific reactivity of each unsaturated system would likely differ based on steric hindrance and electronic factors within the molecule. Reduction of the carbon-carbon double bonds in these systems would be expected to drastically reduce or abolish the biological activity, confirming their essential role.
Stereochemical Effects on Biological Response
This defined conformation is crucial for a precise fit into the binding pocket of a target protein. Any change in the stereochemistry at one or more centers would create a different diastereomer or enantiomer with a distinct shape. Such a change would alter the way the molecule interacts with its target, affecting binding affinity and subsequent biological response. nih.gov For example, the orientation of the hydroxyl and acetyloxy groups, which are key for hydrogen bonding, is fixed by the stereochemistry of the ring system. An epimer at one of these positions would likely fail to form the same critical interactions, leading to a significant loss of potency. While specific studies comparing the biological activities of this compound stereoisomers have not been reported, it is a well-established principle that only one stereoisomer is typically responsible for the majority of the observed biological effect. researchgate.net
Computational Approaches to SAR
In the absence of extensive synthetic and biological testing data for a wide range of analogues, computational methods serve as powerful tools to predict SAR and guide future research.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. dovepress.combiointerfaceresearch.com A QSAR model takes the form of an equation where biological activity is a function of various molecular descriptors (e.g., electronic, steric, and lipophilic properties).
For this compound, a QSAR study would involve synthesizing or identifying a series of analogues with variations at different positions (e.g., modifying the ester groups, reducing the double bonds, or opening the epoxide). The biological activity of these compounds would be measured, and a dataset would be compiled. Using statistical methods, a QSAR model could be generated to predict the activity of new, unsynthesized compounds.
Table 2: Illustrative Example of a QSAR Data Set for Hypothetical this compound Analogues
| Compound | R1 Group | R2 Group | LogP (Descriptor 1) | Dipole Moment (Descriptor 2) | Predicted pIC50 |
| This compound | -OCOCH3 | -OCOC(CH3)=CH2 | 1.60 | 4.5 | 6.0 |
| Analogue 1 | -OH | -OCOC(CH3)=CH2 | 1.10 | 4.8 | 5.5 |
| Analogue 2 | -OCOCH3 | -OH | 1.25 | 4.2 | 5.7 |
| Analogue 3 | -H | -OCOC(CH3)=CH2 | 1.95 | 4.1 | 4.9 |
| Analogue 4 | -OCOCH3 | -H | 1.80 | 3.9 | 5.1 |
Note: This table is for illustrative purposes only to demonstrate the components of a QSAR study. The pIC50 values are hypothetical.
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, such as a target protein). nih.govjournaljpri.com The process involves placing the ligand into the binding site of the protein and calculating a "docking score," which estimates the binding affinity. mdpi.com
If a biological target for this compound were identified, molecular docking could be used to:
Predict the Binding Pose: Determine the precise orientation of this compound in the active site, revealing key interactions (hydrogen bonds, covalent bonds) between the ligand and protein residues.
Rationalize SAR: Explain why certain analogues are more or less active based on their fit and interactions within the binding site.
Virtual Screening: Screen large databases of compounds to find other molecules that might bind to the same target, potentially identifying novel inhibitors. nih.gov
For this compound, docking studies could confirm the role of the α,β-unsaturated systems and the epoxide moiety by showing their proximity to nucleophilic residues like cysteine or histidine in the active site.
Advanced Research Applications and Future Directions for Calealactone C
Calealactone C as a Molecular Probe for Chemical Biology Research
This compound holds significant potential as a molecular probe in the field of chemical biology. A chemical probe is a small molecule used to study and manipulate biological systems by binding to and altering the function of a specific biological target, typically a protein. wikipedia.org The unique structure and cytotoxic properties of this compound make it a valuable tool for investigating cellular processes.
The development of molecular imaging tools to detect various post-translational modifications of proteins within individual cells is a key area of research. rsc.org this compound, with its potential to interact with specific cellular components, could be adapted into such a probe. To be effective, a chemical probe should ideally exhibit high affinity and selectivity for its target. wikipedia.org
One approach to developing this compound into a molecular probe involves incorporating a reporter group for detection and a reactive group for covalent binding to its target. This could be achieved through "click" chemistry or other bio-orthogonal labeling strategies. mdpi.com These modifications would allow researchers to visualize the localization of this compound within cells and identify its binding partners, thus elucidating its mechanism of action. mdpi.com The Chemical Probes Portal provides a valuable resource for the assessment and selection of suitable chemical probes for biological research. chemicalprobes.org
Lead Optimization and Derivatization for Enhanced Biological Profiles
Lead optimization is a critical process in drug discovery that involves modifying a promising lead compound to enhance its desired properties, such as efficacy, selectivity, and pharmacokinetic profile. vichemchemie.comresearchgate.net For this compound, this process would involve the synthesis of various derivatives to improve its biological activity and reduce potential toxicity. mdpi.com
A key structural feature of many bioactive sesquiterpene lactones is the α,β-unsaturated carbonyl group, which is crucial for their cytotoxic activity. nih.gov Studies on related compounds have shown that modifications to this group can drastically alter biological response. For instance, the addition of a methoxy (B1213986) group to a similar compound, calein C, resulted in significantly reduced cytotoxicity. This highlights the importance of carefully considered derivatization strategies to maintain or enhance the desired biological effects of this compound. The Lead Optimization Latin America (LOLA) project is an example of a collaborative effort focused on identifying and developing new compounds for treating neglected diseases through lead optimization. dndi.org
Exploration of Novel Cellular Targets and Mechanism-Based Therapies
A crucial area of future research for this compound is the identification of its specific cellular targets and the elucidation of its mechanism of action. Understanding these aspects is fundamental to developing mechanism-based therapies, which are designed to act on specific molecular pathways involved in a disease. nih.gov
Studies on similar sesquiterpene lactones have shown that they can induce apoptosis in cancer cells and activate cellular defense systems like the Nrf2 pathway. It is plausible that this compound exerts its effects through similar mechanisms. Identifying the specific proteins and signaling pathways that this compound interacts with will be key to understanding its therapeutic potential. researchgate.net
Recent advances in identifying converging pathways in diseases like autism spectrum disorder have highlighted the potential of mechanism-based therapies. nih.gov For example, treatments targeting the IGF-AKT-mTor pathway are being investigated for certain neurological conditions. nih.gov Similarly, a detailed understanding of this compound's cellular targets could lead to its development as a targeted therapy for specific diseases.
Integration of Omics Technologies in this compound Research (e.g., Proteomics, Metabolomics, Transcriptomics)
The application of "omics" technologies offers a powerful approach to comprehensively understand the biological effects of this compound. mdpi.com These technologies, including proteomics (the study of proteins), metabolomics (the study of metabolites), and transcriptomics (the study of RNA transcripts), provide a global view of the molecular changes within a cell or organism in response to a compound. humanspecificresearch.org
A multi-omics approach can provide a more accurate and holistic understanding of the complex molecular mechanisms that underpin biological processes. frontlinegenomics.com For instance, transcriptomics can reveal changes in gene expression, proteomics can identify alterations in protein levels and post-translational modifications, and metabolomics can uncover shifts in metabolic pathways. mdpi.comhumanspecificresearch.org
The integration of these datasets can help to identify the primary targets of this compound and the downstream signaling cascades it affects. mdpi.com This comprehensive understanding is crucial for elucidating its mechanism of action and for identifying potential biomarkers of its activity. mdpi.com The use of omics technologies has already been instrumental in advancing our understanding of various diseases and in the discovery of new drug targets. mdpi.comresearchgate.net
Sustainable Bioproduction and Semi-Synthesis Methodologies
The natural abundance of this compound can be a limiting factor for its large-scale production. Therefore, developing sustainable bioproduction and semi-synthesis methods is a critical area of research. nih.gov Biotechnological approaches, such as microbial fermentation, offer a promising alternative to chemical synthesis for producing valuable compounds like lactones. researchgate.net
Metabolic engineering of microorganisms or plants can be employed to produce terpenoids, the class of compounds to which this compound belongs. nih.gov This involves introducing and optimizing biosynthetic pathways in a host organism to convert simple sugars or other renewable feedstocks into the desired product. mdpi.com This approach is not only sustainable but can also be more cost-effective and environmentally friendly than traditional chemical synthesis. researchgate.netmdpi.com
Semi-synthesis, which involves chemically modifying a readily available natural product to create a target molecule, is another viable strategy. For example, if a related, more abundant sesquiterpene lactone can be isolated, it could potentially be converted into this compound through a series of chemical reactions. This approach leverages the complex chemical scaffold already present in the natural starting material.
Comparative Studies with Other Bioactive Sesquiterpene Lactones
To better understand the unique properties of this compound, it is essential to conduct comparative studies with other bioactive sesquiterpene lactones. These studies can help to identify the structural features that are responsible for its specific biological activities. nih.gov
For example, a comparison between this compound, calein C, and a methoxy-derivative of calein C revealed significant differences in their cytotoxic profiles. Calein C was found to be the most potent, which was attributed to its intact α,β-unsaturated lactone. nih.gov this compound showed slightly reduced activity, possibly due to the presence of an epoxide group. nih.gov The methoxy-derivative exhibited drastically reduced cytotoxicity, confirming the critical role of the α,β-unsaturated system in bioactivity.
These comparative analyses provide valuable structure-activity relationship (SAR) insights, which can guide the design of new derivatives with improved therapeutic potential. By systematically comparing the chemical structures and biological activities of a range of sesquiterpene lactones, researchers can build a more complete picture of how these compounds function at a molecular level. nih.gov
Emerging Research Avenues in Natural Product Discovery
The field of natural product discovery is constantly evolving, with new technologies and approaches continually emerging. nih.gov These advancements are opening up new avenues for the discovery and development of novel therapeutic agents from natural sources like this compound. mdpi.com
One of the major challenges in natural product research is the rediscovery of known compounds, a process known as dereplication. cas.org Modern analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, coupled with advanced data analysis tools, are helping to streamline the identification of novel compounds. mdpi.com
Furthermore, the integration of artificial intelligence (AI) and machine learning is transforming natural product research. cas.org AI can be used to predict the biological activities of natural products, identify potential drug targets, and even design novel derivatives with improved properties. cas.org As these technologies continue to mature, they will undoubtedly play an increasingly important role in unlocking the full therapeutic potential of natural products like this compound. frontiersin.org
Q & A
Q. How can researchers confirm the structural identity of Calealactone C, and what analytical techniques are critical for validation?
To confirm its identity, use a combination of spectroscopic and crystallographic methods:
- Nuclear Magnetic Resonance (NMR) to analyze carbon-hydrogen frameworks and functional groups.
- X-ray crystallography for absolute configuration determination, especially given its sesquiterpene lactone structure.
- Melting point analysis (170–172°C) and optical rotation ([α]D values) to cross-validate purity and stereochemistry .
- Compare data with literature-reported molecular weight (406.44 g/mol) and cytotoxic profiles .
Q. What standard assays are used to evaluate the cytotoxicity of this compound, and how should experimental controls be designed?
- Cell viability assays (e.g., MTT or resazurin-based) across multiple cell lines (e.g., KTC-2, TPC-1, NIH-3T3) to measure IC50 values. For example, this compound shows IC50 = 1.0 μM against Parthenolide (1.9 μM) .
- Positive controls : Include established agents like cisplatin (IC50 = 2.21–10.38 μM across cell lines) .
- Negative controls : Use non-cancerous cell lines (e.g., NIH-3T3) to assess selectivity .
Q. What are the primary natural sources of this compound, and how does extraction efficiency impact research reproducibility?
- Isolate from Calea urticifolia leaves via solvent extraction (e.g., ethanol or methanol).
- Optimize protocols using HPLC-guided fractionation to ensure consistent yield and purity. Document solvent ratios, temperature, and drying methods to enhance reproducibility .
Q. How should researchers address discrepancies in reported IC50 values across different cell lines?
- Cell line variability : Account for genetic and metabolic differences (e.g., TPC-1 vs. KTC-2 results ).
- Standardize assay conditions : Use identical incubation times, serum concentrations, and passage numbers.
- Statistical validation : Apply ANOVA or Student’s t-test to confirm significance of inter-line differences .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in structure-activity relationship (SAR) data for this compound derivatives?
- Systematic derivatization : Modify functional groups (e.g., hydroxyl or lactone moieties) and test cytotoxicity. For example, Calein C derivatives show reduced activity (IC50 = 18.54–25.32 μM) compared to the parent compound .
- Computational modeling : Use molecular docking to predict binding affinities to targets like NF-κB or tubulin.
- Cross-validate findings with orthogonal assays (e.g., apoptosis markers or caspase activation) .
Q. How can researchers optimize synthetic routes for this compound to improve yield and scalability?
- Retrosynthetic analysis : Focus on constructing the sesquiterpene backbone via cyclization reactions.
- Catalytic asymmetric synthesis : Employ chiral catalysts to replicate the natural stereochemistry.
- Purity monitoring : Use LC-MS at each step to minimize byproducts .
Q. What methodologies are recommended for investigating the mechanistic pathways of this compound’s antitumor activity?
- Transcriptomic profiling : RNA-seq to identify differentially expressed genes post-treatment.
- Protein interaction studies : Co-immunoprecipitation or pull-down assays to map targets like pro-apoptotic proteins.
- In vivo validation : Use xenograft models to correlate in vitro IC50 values with tumor regression rates .
Q. How should researchers design studies to assess the selectivity of this compound for cancer cells versus healthy tissues?
- Dual-cell line assays : Compare IC50 in cancerous (e.g., TPC-1) and non-cancerous (e.g., NIH-3T3) lines .
- Toxicity profiling : Measure off-target effects on organs (e.g., liver or kidney) via ALT/AST levels in serum .
- Therapeutic index calculation : Ratio of LD50 (healthy cells) to IC50 (cancer cells) .
Q. What statistical approaches are critical for analyzing dose-response relationships in this compound studies?
Q. How can researchers integrate omics data (e.g., metabolomics) with phenotypic assays to elucidate this compound’s mode of action?
- Multi-omics integration : Correlate cytotoxicity with metabolic pathway disruptions (e.g., glycolysis or ROS production).
- Network pharmacology : Map compound-target interactions using databases like STITCH or KEGG.
- Functional enrichment analysis : Identify overrepresented biological processes via GO terms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
